trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” is not directly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol” are not explicitly stated in the search results .Scientific Research Applications
Synthesis and Structural Studies
Synthesis of 2-Amino-1,3-diols Incorporating the Cyclobutane Ring :
- Research focused on the synthesis of 2-amino-1,3-diols with a cyclobutane ring, highlighting the importance of the solvent in reaction selectivity (Pérez-Fernández et al., 2008).
Stereocontrolled Syntheses of Bis(cyclobutane) β-Dipeptides :
- This study presents the efficient synthesis of various cyclobutane derivatives, contributing to the understanding of cyclobutane's role in stereochemical control (Izquierdo et al., 2002).
12-Helix Folding of Cyclobutane β-Amino Acid Oligomers :
- Investigated the conformational preferences of trans-2-aminocyclobutane carboxylic acid oligomers, observing a marked preference for a well-defined 12-helical conformation (Fernandes et al., 2010).
Cyclobutane-Containing Rigid Analogues of Threonine Synthesis and Physical Chemical Properties
:
- Focused on synthesizing cyclobutane analogues of threonine, exploring their physical and chemical properties (Feskov et al., 2017).
Mechanistic Studies and Applications
Inhibition of High Affinity l-Glutamic Acid Uptake by Cyclobutane Derivatives :
- Explored how cyclobutane derivatives of L-glutamic acid impact the high-affinity uptake of L-glutamic acid in rat cerebral cortex, providing insights into the mechanism of action (Fletcher et al., 1991).
Transport Mechanism and Intracellular Fate of Trans-1-Amino-3-18F-Fluorocyclobutanecarboxylic Acid in Prostate Cancer :
- Investigated the transport mechanism of a cyclobutane derivative in prostate cancer cells, contributing to the understanding of its potential in cancer diagnosis and treatment (Okudaira et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-12(10-7-8-11(10)13)9-5-3-2-4-6-9/h9-11,13H,2-8H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBHVPPRUFZDZ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CC[C@H]1O)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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